1-(3,4,5-Trimethoxyphenyl)propan-2-one
Description
Properties
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-8(13)5-9-6-10(14-2)12(16-4)11(7-9)15-3/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNDMVGQGRDIBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C(=C1)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00937160 | |
| Record name | 1-(3,4,5-Trimethoxyphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00937160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16603-18-2 | |
| Record name | 2-Propanone, 1-(3,4,5-trimethoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016603182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3,4,5-Trimethoxyphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00937160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1 3,4,5 Trimethoxyphenyl Propan 2 One
Established Synthetic Pathways for 1-(3,4,5-Trimethoxyphenyl)propan-2-one
Several synthetic methodologies have been developed for the preparation of this compound, ranging from classic name reactions to more modern approaches.
Stetter Reaction Applications
The Stetter reaction, a 1,4-addition of an aldehyde to an α,β-unsaturated compound catalyzed by a thiazolium salt or cyanide, can be employed for the synthesis of 1,4-dicarbonyl compounds. organic-chemistry.orgirapa.org In the context of this compound synthesis, a variation of this reaction can be conceptualized. For instance, the reaction of a benzaldehyde (B42025) derivative with methyl vinyl ketone in the presence of a suitable catalyst can yield β-keto esters or β-diketones, which can be further transformed into the target ketone. smolecule.com
Paal-Knorr Pyrrole (B145914) Synthesis Relevance for Intermediate Formation
The Paal-Knorr synthesis is a fundamental method for synthesizing substituted pyrroles, furans, or thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgrgmcet.edu.in While not a direct synthesis of this compound, it is relevant in the context of forming intermediates. For example, refluxing a diketone with trimethoxyaniline under acidic conditions can form substituted pyrroles. smolecule.com These pyrrole derivatives can then be subjected to further chemical transformations to yield ketones like this compound. smolecule.com The reaction typically proceeds by the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.org
Alternative Synthetic Routes and Precursor Chemistry
Several alternative synthetic routes for this compound have been reported, utilizing various precursors and reaction conditions.
From 3,4,5-Trimethoxybenzaldehyde: A common precursor is 3,4,5-trimethoxybenzaldehyde. One method involves the reaction of this aldehyde with acetone (B3395972) in the presence of a base like sodium hydroxide (B78521). ontosight.ai
Grignard Reaction: The Grignard reaction provides another viable pathway. This involves forming a Grignard reagent from a halogenated trimethoxybenzene derivative, such as 5-bromo-1,2,3-trimethoxybenzene, followed by a reaction with a suitable propanone-yielding electrophile. smolecule.com
Friedel-Crafts Acylation: Friedel-Crafts acylation of 1,3,5-trimethoxybenzene (B48636) with propanoyl chloride or a related acylating agent in the presence of a Lewis acid catalyst is a direct approach to synthesize the target ketone. smolecule.com
Hydroboration-Oxidation: A two-step process starting from an allylbenzene (B44316) precursor, such as 3,4,5-trimethoxyallylbenzene, can also be used. The first step involves hydroboration-oxidation to synthesize 3-(3,4,5-trimethoxyphenyl)propan-2-ol, which is then oxidized to the corresponding ketone using an oxidizing agent like pyridinium (B92312) chlorochromate (PCC).
| Synthetic Route | Precursors | Reagents | Key Features |
| From Aldehyde | 3,4,5-Trimethoxybenzaldehyde, Acetone | Base (e.g., NaOH) | Direct condensation reaction. ontosight.ai |
| Grignard Reaction | 5-Bromo-1,2,3-trimethoxybenzene | Magnesium, Propanone-yielding electrophile | Forms a carbon-carbon bond. smolecule.com |
| Friedel-Crafts Acylation | 1,3,5-Trimethoxybenzene | Propanoyl chloride | Electrophilic aromatic substitution. smolecule.com |
| Hydroboration-Oxidation | 3,4,5-Trimethoxyallylbenzene | NaBH₄, H₂O₂, NaOH, PCC | Two-step process with high regioselectivity. |
Derivatization Strategies and Novel Compound Synthesis
The reactivity of the ketone functional group in this compound allows for its use as a scaffold in the synthesis of a variety of derivatives, including chalcones, pyrrolidones, and pyrazolines.
Synthesis of Chalcone (B49325) Derivatives Bearing the 3,4,5-Trimethoxyphenyl Moiety
Chalcones, characterized by a 1,3-diphenyl-prop-2-en-1-one core structure, can be synthesized from this compound or its precursor, 1-(3,4,5-trimethoxyphenyl)propan-1-one (B3053856). iiarjournals.orgiiarjournals.org The Claisen-Schmidt condensation is a common method for this transformation, involving the reaction of the ketone with a substituted benzaldehyde in the presence of a base like sodium hydroxide or piperidine. mdpi.comuece.br
For example, the reaction of 1-(3,4,5-trimethoxyphenyl)propan-1-one with 4-methoxybenzaldehyde (B44291) in the presence of sodium hydroxide yields (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. iiarjournals.orgiiarjournals.org Similarly, various substituted aldehydes can be used to generate a library of chalcone derivatives. mdpi.com
| Chalcone Derivative | Ketone Precursor | Aldehyde Reactant | Reaction Condition |
| (E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | 1-(3,4,5-Trimethoxyphenyl)propan-1-one | 4-Methoxybenzaldehyde | NaOH, Anhydrous MeOH, Room Temperature iiarjournals.orgiiarjournals.org |
| (E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | 1-(4-nitrophenyl)ethanone | 3,4,5-Trimethoxybenzaldehyde | NaOH, Ethanol, Room Temperature derpharmachemica.com |
Formation of Pyrrolidone and Pyrazoline Derivatives
The 3,4,5-trimethoxyphenyl moiety is a key structural feature in various synthesized pyrrolidone and pyrazoline derivatives. These heterocyclic compounds are often prepared from chalcone intermediates.
Pyrrolidone Derivatives: A series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives have been synthesized. mdpi.comktu.eduresearchgate.net The synthetic pathway can involve multiple steps, starting from precursors that ultimately incorporate the 1-(3,4,5-trimethoxyphenyl) group. These derivatives can be further modified to create a range of compounds, including hydrazones and other heterocyclic systems. mdpi.comktu.eduresearchgate.net
Pyrazoline Derivatives: Pyrazolines, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, can be synthesized by the cyclization of chalcones with hydrazine (B178648) derivatives. jocpr.comresearchgate.netdergipark.org.tr For instance, (E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can be condensed with hydrazine hydrate (B1144303) to form 3-(4-nitrophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole. derpharmachemica.com Further reactions with substituted phenyl isothiocyanates can yield N-substituted pyrazole-1-carbothioamide derivatives. derpharmachemica.com
| Derivative Class | Starting Material | Key Reagents | Resulting Heterocycle |
| Pyrrolidone | 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carbohydrazide | Various aldehydes/isatins | Substituted Pyrrolidones mdpi.comktu.eduresearchgate.net |
| Pyrazoline | (E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | Hydrazine hydrate | 3-(4-nitrophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derpharmachemica.com |
| Pyrazoline Carbothioamide | 3-(4-nitrophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole | Substituted phenyl isothiocyanates | N-substituted phenyl-pyrazole-1-carbothioamide derpharmachemica.com |
Elaboration into Imidazole (B134444) and Thiazole (B1198619) Derivatives
The synthesis of imidazole and thiazole rings, core structures in many biologically active compounds, often involves the reaction of a 1,2-dicarbonyl compound or an α-haloketone with appropriate reagents. While direct condensation of this compound to form these heterocycles is not prominently documented, its conversion to a more reactive α-functionalized intermediate is a common strategy.
For instance, the Hantzsch thiazole synthesis typically utilizes an α-haloketone and a thioamide. To apply this to this compound, a preliminary halogenation at the α-position (the methylene (B1212753) carbon) would be necessary. This would be followed by reaction with a thioamide, such as thiourea, to construct the thiazole ring. A similar prerequisite of α-functionalization would apply to many imidazole syntheses.
Although direct examples starting from this compound are scarce in the reviewed literature, the synthesis of the closely related 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (B2553531) has been reported. This synthesis starts from 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one, an α-bromoketone, which is reacted with thiourea. This highlights the importance of the α-haloketone moiety for the construction of such heterocyclic systems.
| Heterocycle | General Precursor | Required Reagent(s) | Key Reaction Type |
| Imidazole | α-Diketone or α-Haloketone | Ammonia/Amine, Aldehyde | Debus-Radziszewski or similar condensation |
| Thiazole | α-Haloketone | Thioamide or Thiourea | Hantzsch thiazole synthesis |
Other Functional Group Transformations and Analogue Generation
The chemical reactivity of this compound extends beyond the synthesis of five-membered heterocycles. The ketone functionality is a focal point for a variety of transformations, leading to the generation of a wide array of analogues.
Reduction of the Carbonyl Group: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(3,4,5-trimethoxyphenyl)propan-2-ol. This transformation can be achieved using various reducing agents.
| Reagent | Product | Reaction Conditions |
| Sodium borohydride (B1222165) (NaBH₄) | 1-(3,4,5-Trimethoxyphenyl)propan-2-ol | Typically in an alcoholic solvent like methanol (B129727) or ethanol |
| Lithium aluminum hydride (LiAlH₄) | 1-(3,4,5-Trimethoxyphenyl)propan-2-ol | In an anhydrous ethereal solvent like diethyl ether or THF |
Oxidation Reactions: While the ketone group itself is generally resistant to further oxidation under mild conditions, the adjacent methylene group can be a site for oxidation, potentially leading to the formation of a 1,2-dicarbonyl compound. Such intermediates are valuable in the synthesis of various heterocyclic systems like quinoxalines.
Condensation Reactions: The α-protons of the ketone (on both the methylene and methyl sides) are acidic and can be removed by a base to form an enolate. This enolate can then participate in various condensation reactions. A notable example is the Claisen-Schmidt condensation, where the ketone reacts with an aldehyde to form an α,β-unsaturated ketone, also known as a chalcone. For instance, the reaction of a related compound, 1-(3,4,5-trimethoxyphenyl)propan-1-one, with 4-methoxybenzaldehyde in the presence of sodium hydroxide in methanol has been reported to yield (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. iiarjournals.org This demonstrates the potential for this compound to undergo similar condensations to produce a variety of chalcone analogues.
The trimethoxyphenyl moiety itself can also undergo electrophilic aromatic substitution, although the conditions must be carefully chosen to avoid reactions at the more sensitive ketone functionality.
Stereochemical Control and Selectivity in Synthetic Methodologies
The reduction of the prochiral ketone in this compound to the corresponding alcohol, 1-(3,4,5-trimethoxyphenyl)propan-2-ol, creates a new stereocenter. Controlling the stereochemical outcome of this reduction is a key aspect of asymmetric synthesis. The use of chiral reducing agents or catalysts can lead to the selective formation of one enantiomer over the other.
While specific studies on the stereoselective reduction of this compound are not widely reported in the available literature, general methodologies for the asymmetric reduction of ketones are well-established. These include the use of chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine Borane), or catalytic hydrogenation with chiral catalysts, like those based on ruthenium-BINAP complexes.
The stereochemical outcome of such reactions is typically described by the enantiomeric excess (ee), which quantifies the preference for the formation of one enantiomer.
| Method | Chiral Reagent/Catalyst | Expected Outcome |
| Chiral Borane Reduction | e.g., Alpine Borane, CBS catalysts | Enantioselective formation of one enantiomer of the alcohol |
| Asymmetric Catalytic Hydrogenation | e.g., Ru-BINAP complexes | Enantioselective formation of one enantiomer of the alcohol |
It is important to note that any subsequent reactions involving the newly formed stereocenter must be conducted in a way that preserves its stereochemical integrity if a specific stereoisomer of the final product is desired. Reactions that proceed through planar intermediates, such as carbocations, at the stereocenter can lead to racemization.
In the broader context of molecules containing the 3,4,5-trimethoxyphenyl group, stereoselectivity has been explored. For example, the asymmetric synthesis of the natural neolignan (1R,2S)-2-(4'-allyl-2',6'-dimethoxyphenoxyl)-1-(4''-hydroxy-3'',5''-dimethoxyphenyl)propan-1-ol has been achieved, highlighting the importance of stereochemical control in the synthesis of complex natural products bearing this moiety. researchgate.net
Biological Activities and Pharmacological Potential of 1 3,4,5 Trimethoxyphenyl Propan 2 One and Its Derivatives
Antioxidant Activity Investigations
Studies have explored the potential of 1-(3,4,5-trimethoxyphenyl)propan-2-one as an antioxidant. smolecule.com Its chemical structure lends itself to the ability to scavenge free radicals, which are unstable molecules implicated in cellular damage and the development of various diseases. smolecule.com The antioxidant properties of these compounds are considered potentially beneficial for applications in skin protection formulations. smolecule.com
Antimicrobial Efficacy Studies
Research indicates that this compound and its derivatives possess antimicrobial properties against a spectrum of bacteria and fungi, suggesting their potential as novel antimicrobial agents. smolecule.com
Derivatives of the core compound have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. One such derivative, 6β-Benzoyloxy-3α-(3,4,5-trimethoxybenzoyloxy) tropane, also known as catuabine B, isolated from Erythroxylum caatingae, has shown significant efficacy. mdpi.com In disc diffusion assays, this compound exhibited substantial inhibition zones against Micrococcus luteus and Mycobacterium smegmatis. mdpi.com
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Catuabine B | Micrococcus luteus | 13.5 ± 0.7 |
| Catuabine B | Mycobacterium smegmatis | 14.0 ± 1.4 |
The antifungal potential of this chemical family has been well-documented. smolecule.com The derivative 1-(3',4',5'-trimethoxyphenyl)-2-nitro-ethylene (TMPN) has been shown to be a potent fungicidal agent against a majority of 132 tested fungal strains. nih.gov Its efficacy extends to isolates resistant to conventional antifungal drugs like fluconazole, ketoconazole, amphotericin B, and flucytosine. nih.gov For 96% of Cryptococcus neoformans isolates and 71% of Candida albicans isolates, the ratio of minimum fungicidal concentration (MFC) to minimum inhibitory concentration (MIC) was ≤ 2, indicating strong fungicidal action. nih.gov Furthermore, the derivative catuabine B has also demonstrated activity against Candida albicans. mdpi.com
| Compound | Fungal Strain | Activity Noted |
|---|---|---|
| 1-(3',4',5'-trimethoxyphenyl)-2-nitro-ethylene (TMPN) | Cryptococcus neoformans | Fungicidal (MFC/MIC ≤ 2 for 96% of isolates) nih.gov |
| 1-(3',4',5'-trimethoxyphenyl)-2-nitro-ethylene (TMPN) | Candida albicans | Fungicidal (MFC/MIC ≤ 2 for 71% of isolates) nih.gov |
| Catuabine B | Candida albicans | Significant Inhibition Zone (19.0 ± 1.4 mm) mdpi.com |
Anticancer and Antiproliferative Research
The 3,4,5-trimethoxyphenyl moiety is a key structural feature in many potent anticancer agents. mdpi.com Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, with particularly promising results in prostate and leukemia cancer models.
Several derivatives have shown significant antiproliferative activity against human prostate cancer (PCa) cells. A novel chalcone (B49325) derivative, (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CHO27), demonstrated cytotoxic potency up to 1000-fold greater than its parent compound. iiarjournals.org It inhibited the growth of PCa cells at low nanomolar concentrations, with a preference for p53-functional cells over p53-mutant/null cells. iiarjournals.org
Another derivative, 3',4',5'-trimethoxyflavonol (TMFol), has also been identified as a promising anti-prostate cancer agent, exhibiting 5- to 16-fold greater potency in suppressing cell growth across four prostate cancer cell models than naturally occurring flavonols like quercetin and fisetin. nih.gov TMFol was more potent than both fisetin and quercetin in inhibiting cell growth in 22Rv1, TRAMP C2, PC-3, and LNCaP prostate cancer cell lines. nih.gov
| Compound | Cell Line | IC₅₀ Value |
|---|---|---|
| CHO27 | LNCaP (p53-wt) | ~13 nM iiarjournals.org |
| CHO27 | C4-2 (p53-wt) | ~20 nM iiarjournals.org |
| CHO27 | 22Rv1 (p53-wt) | ~25 nM iiarjournals.org |
| CHO27 | PC-3 (p53-null) | ~40 nM iiarjournals.org |
| 3',4',5'-trimethoxyflavonol (TMFol) | PC-3 | 32.1 μM nih.gov |
| 3',4',5'-trimethoxyflavonol (TMFol) | DU145 | 27.2 μM nih.gov |
| 3',4',5'-trimethoxyflavonol (TMFol) | LNCaP | 14.7 μM nih.gov |
Derivatives of this compound have also been investigated for their potential in treating leukemia. The compound 1-(3,4,5-trihydroxyphenyl)-dodecylbenzoate, a gallic acid derivative, significantly reduced the viability of human acute myeloid leukemia K562 cells and human acute lymphoblastic leukemia Jurkat cells in a concentration- and time-dependent manner, with an IC₅₀ of 30 μM. nih.gov This compound was found to induce apoptosis by modifying the Bax:Bcl-2 ratio and increasing p53 expression, leading to cell cycle arrest in the G0/G1 phase. nih.gov
Another derivative, catuabine B, was also found to induce apoptosis in K562 leukemia cells. mdpi.com Furthermore, a 1,2,4-triazole derivative, (E)-5-(3-(1H-1,2,4-triazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2-methoxyphenol (compound 22b), was identified as a potent antiproliferative agent against the leukemia HL-60 cell line with an IC₅₀ value of 0.37 μM. mdpi.com
| Compound | Cell Line | IC₅₀ Value | Mechanism of Action |
|---|---|---|---|
| 1-(3,4,5-trihydroxyphenyl)-dodecylbenzoate | K562 & Jurkat | 30 μM nih.gov | Induces apoptosis, cell cycle arrest at G0/G1 nih.gov |
| Catuabine B | K562 | Not specified | Induces apoptosis mdpi.com |
| Compound 22b | HL-60 | 0.37 μM mdpi.com | Antiproliferative mdpi.com |
Molecular Mechanisms of Anticancer Action
Derivatives of this compound, particularly those belonging to the chalcone class, have demonstrated significant anticancer properties through various molecular mechanisms, including the induction of cell cycle arrest and apoptosis, often mediated by the p53 tumor suppressor pathway. iiarjournals.orgnih.gov
Cell Cycle Arrest and Apoptosis Induction: A primary mechanism of action for these compounds is the disruption of microtubule dynamics, which is crucial for cell division. nih.gov By inhibiting tubulin polymerization, these agents can halt the cell cycle, typically at the G2/M phase, and subsequently trigger programmed cell death, or apoptosis. semanticscholar.orgmdpi.com For instance, a novel hybrid molecule, 3',4',5'-trimethoxy-5-chloro-isatinylchalcone (3MCIC), was shown to reduce levels of key cell cycle proteins such as cyclin B1 and CDK1 while increasing p53 and its downstream target, p21, a potent cell cycle inhibitor. plos.org Similarly, another chalcone derivative, (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CHO27), inhibits prostate cancer cell growth by inducing either G1 or G2/M phase arrest and caspase-dependent apoptosis. iiarjournals.orgljmu.ac.uk
p53-Mediated Pathways: The tumor suppressor protein p53 plays a pivotal role in the anticancer effects of these derivatives. nih.gov Activation of p53 can initiate cell cycle arrest, allowing for DNA repair, or induce apoptosis if the damage is irreparable. iiarjournals.org Studies have shown that treatment with trimethoxyphenyl-containing chalcones leads to the upregulation of p53. semanticscholar.orgplos.org In prostate cancer cells, the growth-inhibitory effects of the derivative CHO27 were at least partially mediated by the activation of p53. iiarjournals.org This activation was accompanied by an increase in p21, confirming the engagement of the p53 signaling pathway. iiarjournals.org Further investigation in hepatocellular carcinoma (HepG2) cells treated with a trimethoxyphenyl-based analogue showed an 8.91-fold increase in p53 levels and a 4.50-fold increase in the pro-apoptotic protein Bax, alongside a decrease in the anti-apoptotic protein Bcl-2. semanticscholar.org
Table 1: Anticancer Mechanisms of this compound Derivatives
Derivative Name Cancer Cell Line(s) Mechanism of Action Key Molecular Targets (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CHO27) Prostate (LNCaP, 22Rv1) Induces G1 or G2/M cell cycle arrest and caspase-dependent apoptosis. p53, p21 3',4',5'-trimethoxy-5-chloro-isatinylchalcone (3MCIC) Hepatocellular Carcinoma (HepG2) Stabilizes tubulin polymers, reduces cyclin B1/CDK1, inhibits Wnt/β-catenin pathway, induces apoptosis and autophagy. p53, p21, Cyclin B1, CDK1, β-catenin, GSK3β (E)-5-(3-(1H-1,2,4-triazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2-methoxyphenol Breast (MCF-7), Leukemia (HL-60) Induces G2/M phase cell cycle arrest and apoptosis. Tubulin Novel trimethoxyphenyl (TMP)-based azalactone analogue Hepatocellular Carcinoma (HepG2) Induces G2/M phase arrest, decreases mitochondrial membrane potential, and triggers apoptosis. β-tubulin, p53, Bax, Bcl-2
This table summarizes the molecular mechanisms of anticancer action for various derivatives containing the this compound scaffold, as identified in preclinical studies.
Anti-inflammatory Effects and Modulatory Roles
Chalcones, which include derivatives of this compound, are recognized for their anti-inflammatory properties. mdpi.com Research has shown that these compounds can modulate various components of the immune system and inhibit the production of pro-inflammatory mediators. nih.govresearchgate.net
One study investigating a heterocyclic chalcone, (E)‑1‑(2‑hydroxy‑3,4,6‑trimethoxyphenyl)‑3‑(thiophen‑2‑yl) prop‑2‑en‑1‑one, demonstrated a significant inhibitory effect on nitric oxide (NO) production in J774A.1 murine macrophage cells. nih.govuece.br Overproduction of NO is a hallmark of inflammatory processes. nih.gov This suggests that the anti-inflammatory activity of these compounds may be linked to their ability to suppress key inflammatory pathways. Furthermore, chalcone derivatives have been found to modulate the functioning of various innate and adaptive immune cells, including macrophages, neutrophils, and T-lymphocytes. researchgate.net The mechanisms underlying these immunomodulatory effects often involve the suppression of pro-inflammatory mediators and the inhibition of immune cell functions like chemotaxis and phagocytosis. researchgate.net
Antileishmanial Activity Assessments
Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. nih.gov The search for new, effective, and safe treatments is ongoing, and natural products and their derivatives are a promising source of new drug candidates.
A derivative of the core compound, 3-(3,4,5-trimethoxyphenyl) propanoic acid (TMPP), isolated from the fruits of the Amazonian plant Piper tuberculatum, has been evaluated for its activity against Leishmania amazonensis. scielo.brscielo.br In in vitro assays using the promastigote form of the parasite, TMPP demonstrated a dose-dependent leishmanicidal effect. researchgate.net After 96 hours of incubation, the half-maximal inhibitory concentration (IC50) was determined to be 145 µg/mL. scielo.brresearchgate.net Other studies on triazole derivatives containing a trimethoxy group also showed potent activity against intracellular amastigotes, the clinically relevant form of the parasite, with IC50 values in the low micromolar range (4.4 to 5.6 µM). nih.gov These findings highlight the potential of the 3,4,5-trimethoxyphenyl scaffold in the development of new antileishmanial agents. scielo.br
Table 2: Antileishmanial Activity of a this compound Derivative
Compound Leishmania Species Parasite Stage IC50 Value 3-(3,4,5-Trimethoxyphenyl) propanoic acid (TMPP) L. amazonensis Promastigote 145 µg/mL
This table presents the in vitro antileishmanial activity of 3-(3,4,5-Trimethoxyphenyl) propanoic acid (TMPP) against Leishmania amazonensis promastigotes.
Research into Neurological and Immunological System Modulations
Compounds featuring the 3,4,5-trimethoxyphenyl structure have been investigated for their effects on the neurological and immunological systems. This structural motif is present in mescaline, a known psychedelic phenethylamine. wikipedia.org
In the realm of neurological research, a cyclized analogue, 3,4,5-Trimethoxytranylcypromine (TMT), which is a structural hybrid of mescaline and the antidepressant tranylcypromine, has been studied. wikipedia.org Animal studies reported that TMT produced mescaline-like effects. wikipedia.org Additionally, derivatives of 3,4,5-trimethoxycinnamic acid have been shown to ameliorate stress-induced anxiety in animal models. nih.gov
From an immunological perspective, the anti-inflammatory activities of these compounds inherently involve modulation of the immune system. As discussed previously, chalcone derivatives can influence the function of immune cells like macrophages and neutrophils and suppress the production of inflammatory mediators such as nitric oxide. researchgate.netuece.br This demonstrates a clear modulatory role on key components of the innate immune response.
Enzyme Inhibition Studies and Target Identification
A key aspect of understanding the pharmacological potential of this compound derivatives is identifying their molecular targets, which are often enzymes.
Enzyme Inhibition: A prominent target for many anticancer derivatives is tubulin . nih.gov Several chalcones and other analogues containing the 3,4,5-trimethoxyphenyl group have been shown to inhibit tubulin polymerization, disrupting microtubule formation and leading to cell cycle arrest. semanticscholar.orgmdpi.com Another important enzyme target in cancer and inflammation is cyclooxygenase-2 (COX-2) . A heterocyclic chalcone derivative demonstrated a high binding affinity for COX-1 and COX-2 in molecular docking simulations, which correlated with its anti-inflammatory effects. nih.govuece.br Other studies have noted the ability of trimethoxyphenyl-containing compounds to inhibit the generation of superoxide anions and elastase in neutrophils. ljmu.ac.uk
Target Identification: Identifying the specific cellular targets of bioactive compounds is crucial for drug development. Modern approaches often combine experimental and computational methods. For instance, ligand-affinity chromatography coupled with mass spectrometry (LAC-MS) has been used to identify a range of protein targets for the hybrid chalcone 3MCIC, including septin-2, vimentin, and GSK3β. plos.org Computational methods, such as molecular docking, are used to predict how a compound might bind to a specific protein target. mdpi.com This approach was used to predict the binding of a chalcone-triazole hybrid to the colchicine (B1669291) binding site of tubulin and another chalcone's affinity for COX enzymes. mdpi.comuece.br These techniques are instrumental in elucidating the mechanism of action and identifying new therapeutic applications. kent.ac.uk
Receptor Binding Affinity and Specificity
The interaction of this compound analogues with specific cellular receptors is a key determinant of their pharmacological activity, particularly for their effects on the central nervous system. The 3,4,5-trimethoxy substitution pattern is a classic feature of compounds that interact with monoamine receptors.
Studies on structurally related 2,4,5-trimethoxy- and other 4-alkoxy-substituted 2,5-dimethoxyphenethylamines have provided insights into binding at serotonergic receptors. These compounds generally show moderate to high affinity for the 5-HT2A receptor , with a preference over the 5-HT1A and 5-HT2C receptors. frontiersin.org For the phenethylamine derivatives, Ki values at the 5-HT2A receptor ranged from 8 to 1700 nM. frontiersin.org These compounds also displayed affinity for the trace amine-associated receptor 1 (TAAR1) . frontiersin.org While these are not exact derivatives of this compound, the data for these closely related structures suggest a potential for interaction with the serotonin receptor family, which is consistent with the neurological effects observed with some analogues. frontiersin.org
Exploration as a Lead Compound in Drug Discovery and Development
A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. technologynetworks.com The diverse and potent biological activities of this compound and its derivatives make this scaffold a highly attractive lead structure for drug discovery. smolecule.com
The consistent anticancer activity across various derivatives, targeting fundamental cancer pathways like cell cycle progression and apoptosis, underscores its potential in oncology. iiarjournals.orgplos.org Specifically, the chalcone derivative CHO27 has been identified as a potential lead for developing new therapeutic agents for prostate cancer. iiarjournals.org The broad utility of the 3,4,5-trimethoxyphenyl group in targeting tubulin further solidifies its status as a valuable pharmacophore. nih.gov Beyond cancer, the demonstrated anti-inflammatory and antileishmanial activities suggest that this chemical backbone could be adapted to develop drugs for infectious and inflammatory diseases. mdpi.comscielo.br The amenability of the core structure to chemical synthesis and modification allows for the creation of large libraries of analogues, facilitating structure-activity relationship (SAR) studies to optimize for desired therapeutic properties. mdpi.comacs.org
Structure Activity Relationship Sar and Molecular Design
Influence of the Trimethoxyphenyl Substitution Pattern on Biological Activity
The 3,4,5-trimethoxyphenyl (TMP) group is a recurring motif in a vast number of highly potent natural and synthetic bioactive compounds, especially those targeting tubulin. researchgate.net The specific substitution pattern of the three methoxy (B1213986) groups on the phenyl ring is a critical determinant of biological activity.
Research into compounds like combretastatin (B1194345) A-4 (CA-4) and various chalcone (B49325) derivatives consistently demonstrates the superiority of the 3,4,5-trimethoxy arrangement for potent bioactivity, particularly in the context of tubulin polymerization inhibition. nih.govmdpi.com The methoxy groups at the 3- and 5-positions appear crucial for high potency, while the 4-methoxy group also contributes significantly. nih.gov This substitution pattern is thought to optimize the molecule's interaction with the colchicine (B1669291) binding site on β-tubulin. nih.gov
Studies on chalcones, which are α,β-unsaturated ketones derivable from the propanone scaffold, have further elucidated the role of methoxy group positioning. A comparison of various methoxylated chalcones revealed that those with the TMP moiety on one of the phenyl rings exhibit potent antifungal and antiproliferative activities. For instance, 3',4',5'-Trimethoxychalcone showed powerful antifungal activity against Candida krusei, significantly more potent than the reference drug fluconazole. nih.gov The presence of multiple methoxy groups generally enhances activity, with the TMP configuration often yielding the most potent compounds in a series. nih.gov
| Compound/Analog Series | Substitution Pattern | Key Findings on Biological Activity |
| Combretastatin Analogs | 3,4,5-Trimethoxy on Ring A | The 3,4,5-trimethoxy pattern is a hallmark of potent tubulin polymerization inhibitors that bind to the colchicine site. mdpi.com |
| Chalcones (Series I) | 3',4',5'-Trimethoxy on Ring A | Displayed potent antifungal activity, notably against Candida krusei, surpassing the efficacy of fluconazole. nih.gov |
| Chalcones (Series II) | 2',5'-Dimethoxy on Ring A | Showed strong antiproliferative effects against various cancer cell lines, with potency superior to curcumin. nih.gov |
| Diarylpyridines | 3,4,5-Trimethoxy on one phenyl ring | This substitution was essential for potent antiproliferative activity and inhibition of tubulin polymerization. nih.gov |
Impact of Propan-2-one Moiety Modifications on Efficacy and Selectivity
A common and effective modification is the introduction of an α,β-unsaturation, converting the propanone into a propenone (chalcone) structure. This change often imparts direct anticancer activity. nih.gov Further modifications involve incorporating the core structure into various heterocyclic ring systems. This strategy has been extensively used to create conformationally restricted and potent tubulin inhibitors.
Examples of such successful modifications include:
Pyrrolidones: A series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for anticancer activity, demonstrating that the heterocyclic scaffold can be a carrier for the essential TMP moiety. mdpi.com
Pyridines: The synthesis of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines created rigid, cis-restricted analogs of combretastatin. These compounds showed excellent antiproliferative activity and were potent inhibitors of tubulin polymerization. nih.gov
Thiazoles: Linking the TMP group to a thiazole-pyrimidine scaffold has produced derivatives with promising cytostatic activity against a range of cancer cell lines. mdpi.com
Benzotriazoles: Structure-based design led to the development of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-benzo[d] nih.govnih.govnih.govtriazoles as highly potent tubulin polymerization inhibitors, with some derivatives showing IC50 values in the nanomolar range. nih.gov
| Moiety Modification | Resulting Compound Class | Impact on Biological Activity |
| Introduction of α,β-unsaturation | Chalcones | Imparts direct anticancer and antifungal properties. nih.govnih.gov |
| Incorporation into a Pyridine (B92270) Ring | Diarylpyridines | Creates potent, conformationally restricted tubulin polymerization inhibitors. nih.gov |
| Incorporation into a Pyrrolidone Ring | Pyrrolidone Derivatives | Serves as a scaffold for developing new anticancer agents. mdpi.com |
| Incorporation into a Thiazole (B1198619) Ring | Thiazole-Pyrimidines | Leads to compounds with significant cytostatic activity against cancer cells. mdpi.com |
| Incorporation into a Benzotriazole Ring | Benzotriazole Derivatives | Generates highly potent tubulin inhibitors with nanomolar efficacy. nih.gov |
Conformational Analysis and its Correlation with Bioactivity
The three-dimensional arrangement of the atoms in a molecule, or its conformation, is intrinsically linked to its ability to interact with a biological target. For derivatives of 1-(3,4,5-Trimethoxyphenyl)propan-2-one, particularly those that function as tubulin inhibitors, conformational analysis is crucial. The target, the colchicine binding site on tubulin, requires a specific spatial orientation of the interacting pharmacophores for optimal binding.
The extensive research on combretastatin A-4 (CA-4), which features a TMP ring, has established that the cis-stilbene (B147466) conformation is essential for its high potency. The two aromatic rings (the TMP ring and a second B-ring) must adopt a specific twisted, non-planar orientation to fit into the binding pocket. The flexible ethylene (B1197577) bridge in CA-4 allows for rotation into the inactive trans isomer, which has significantly lower activity.
This principle has driven the design of conformationally restricted analogs. By incorporating the core structure into rigid ring systems, the bioactive cis-like conformation can be locked in place, preventing isomerization and potentially enhancing activity and stability. nih.gov For example, fusing the TMP moiety or the second aromatic ring into lactam, lactone, or other heterocyclic structures has been a successful strategy to create potent and stable vascular-disrupting agents. nih.govresearchgate.net The most potent compounds from these series are those that best mimic the twisted conformation of cis-CA-4 within the tubulin binding site.
| Design Strategy | Compound Series | Correlation with Bioactivity |
| Cis-Restriction via Pyridine Ring | 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridines | Fixing the orientation of the two aromatic rings in a cis-like conformation led to potent tubulin polymerization inhibition and anticancer activity. nih.govresearchgate.net |
| Fusion to Lactam/Lactone Rings | Oxindole (B195798) and Benzofuranone Analogs | B-ring-constrained derivatives containing an oxindole ring showed significant tubulin inhibition and growth inhibitory effects. nih.gov |
| Restriction via Indole Scaffold | Combretastatin-Indole Hybrids | Conformationally restricted analogs derived from SU5416 showed potent cytotoxic effects and tubulin polymerization inhibition. nih.gov |
Rational Design Principles for Enhanced Biological Efficacy of Derivatives
Rational drug design leverages the understanding of SAR and target structure to create new molecules with improved properties. The this compound scaffold has been a fertile starting point for such endeavors, primarily aimed at developing novel anticancer agents targeting tubulin.
Key rational design principles applied to this scaffold include:
Structure-Based Design: Utilizing the known crystal structure of tubulin, researchers use molecular docking to predict how novel compounds will bind to the colchicine site. This approach guided the design of 1H-benzo[d] nih.govnih.govnih.govtriazole derivatives, where a nitrogen atom was introduced into the core scaffold to act as a hydrogen bond acceptor, leading to compounds with nanomolar antiproliferative activity. nih.gov
Bioisosteric Replacement and Scaffolding: The core structure is modified by replacing parts of it with other chemical groups (bioisosteres) that retain or enhance biological activity. For instance, replacing the flexible ethylene bridge of combretastatin with a more rigid pyridine or thiazole ring system has yielded potent and stable inhibitors. nih.govmdpi.com
Molecular Hybridization: This strategy involves combining the pharmacophoric elements of two or more different drug classes to create a new hybrid molecule with a multi-target profile or enhanced activity. Pyrrolizine derivatives bearing the TMP moiety have been designed as potential multi-target cytotoxic agents, combining features of tubulin inhibitors with other anticancer pharmacophores. nih.gov
Conformational Restriction: As discussed previously, locking the molecule into its bioactive conformation is a powerful design principle. This has been a guiding strategy in the development of numerous potent heterocyclic analogs of combretastatin that originate from the conceptual framework of linking a TMP group to a second aromatic system. nih.govnih.govresearchgate.net
These design strategies have successfully transformed a simple chemical intermediate into a diverse range of highly potent therapeutic candidates, highlighting the value of understanding the intricate relationship between molecular structure and biological function.
| Rational Design Principle | Application Example | Outcome |
| Structure-Based Design & Docking | Design of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-benzo[d] nih.govnih.govnih.govtriazoles. nih.gov | Discovery of novel tubulin inhibitors with IC50 values in the low nanomolar range and significant in vivo tumor growth inhibition. |
| Conformational Restriction | Synthesis of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines to mimic the cis-conformation of combretastatin. nih.govresearchgate.net | Creation of potent and chemically stable tubulin polymerization inhibitors with strong antiproliferative effects. |
| Scaffold Hopping/Bioisosterism | Replacing the combretastatin stilbene (B7821643) bridge with a thiazole-pyrimidine core. mdpi.com | Development of new derivatives with promising cytostatic activity against multiple cancer cell lines. |
| Molecular Hybridization | Combining the TMP pharmacophore with a pyrrolizine scaffold. nih.gov | Design of potential multi-target cytotoxic agents. |
Metabolic Pathways and Biotransformation Studies
In vivo and in vitro Metabolic Fate Elucidation
The elucidation of the metabolic fate of 1-(3,4,5-trimethoxyphenyl)propan-2-one, both in living organisms (in vivo) and in controlled laboratory settings (in vitro), is essential for its development as a potential therapeutic agent. In vitro studies, typically utilizing liver microsomes, hepatocytes, or recombinant enzymes, provide a foundational understanding of the primary metabolic pathways. These studies can identify the key enzymes responsible for the biotransformation of the compound, such as cytochrome P450 (CYP) enzymes for oxidative metabolism and carbonyl reductases for the reduction of the ketone group.
Identification and Characterization of Metabolites
The identification and characterization of metabolites are paramount for a thorough understanding of a compound's biological activity and potential toxicity. Based on the structure of this compound, several major metabolites can be predicted.
The primary metabolic reactions are expected to be:
O-demethylation: The three methoxy (B1213986) groups on the phenyl ring are susceptible to O-demethylation, a common metabolic reaction catalyzed by CYP enzymes, primarily CYP2D6 and CYP3A4. This process would lead to the formation of various hydroxylated metabolites.
Ketone Reduction: The ketone group can be reduced to a secondary alcohol, forming 1-(3,4,5-trimethoxyphenyl)propan-2-ol. This reaction is typically catalyzed by carbonyl reductases.
Conjugation: The hydroxylated metabolites formed through O-demethylation and the alcohol metabolite from ketone reduction can undergo further phase II conjugation reactions, such as glucuronidation and sulfation, to increase their water solubility and facilitate their excretion from the body.
The following table outlines the predicted primary metabolites of this compound.
| Metabolite Name | Metabolic Pathway | Predicted Effect on Polarity |
| 1-(3,4-Dihydroxy-5-methoxyphenyl)propan-2-one | O-demethylation | Increased |
| 1-(3,5-Dihydroxy-4-methoxyphenyl)propan-2-one | O-demethylation | Increased |
| 1-(4,5-Dihydroxy-3-methoxyphenyl)propan-2-one | O-demethylation | Increased |
| 1-(3,4,5-Trihydroxyphenyl)propan-2-one | O-demethylation | Significantly Increased |
| 1-(3,4,5-Trimethoxyphenyl)propan-2-ol | Ketone Reduction | Increased |
| Glucuronide and Sulfate Conjugates | Conjugation (Phase II) | Significantly Increased |
This table represents predicted metabolites based on chemical structure and known metabolic pathways of similar compounds. Experimental verification is required.
Enzymatic Biotransformations and Metabolic Profiling
The enzymatic biotransformation of this compound is likely to be a multi-enzyme process. The initial oxidative transformations, particularly O-demethylation, are expected to be mediated by the cytochrome P450 superfamily of enzymes located primarily in the liver. The specific isoforms involved would need to be identified through in vitro experiments using recombinant human CYP enzymes.
Metabolic profiling studies, employing techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), are crucial for separating, identifying, and quantifying the parent compound and its metabolites in biological matrices. A detailed metabolic profile would provide insights into the rate and extent of metabolism, the major metabolic pathways, and any potential for the formation of reactive or pharmacologically active metabolites.
The following table summarizes the key enzymes likely involved in the biotransformation of this compound and their expected roles.
| Enzyme Family | Specific Enzymes (Predicted) | Metabolic Reaction Catalyzed |
| Cytochrome P450 (CYP) | CYP2D6, CYP3A4, other isoforms | O-demethylation of the methoxy groups on the phenyl ring. |
| Carbonyl Reductases | Various isoforms | Reduction of the propan-2-one ketone to a secondary alcohol. |
| UGTs and SULTs | Various isoforms | Glucuronidation and sulfation of hydroxylated metabolites. |
This table represents predicted enzyme involvement based on the compound's structure and common metabolic pathways. Experimental confirmation is necessary.
Implications for Pharmacokinetics and Drug Candidate Development
The metabolic profile of this compound has significant implications for its pharmacokinetic properties and its potential development as a drug candidate. The rate and extent of its metabolism will directly influence its bioavailability, half-life, and clearance.
Extensive metabolism, particularly through first-pass metabolism in the liver, could lead to low oral bioavailability. The formation of more polar metabolites will facilitate renal excretion and determine the elimination half-life of the compound. Understanding which CYP enzymes are responsible for its metabolism is also critical for predicting potential drug-drug interactions. If the compound is metabolized by a polymorphic enzyme like CYP2D6, there could be significant inter-individual variability in its pharmacokinetics.
For drug development, a stable metabolic profile is generally desirable. If the compound is too rapidly metabolized, strategies such as chemical modification to block the primary sites of metabolism may be necessary to improve its pharmacokinetic profile. Conversely, if the parent compound is a pro-drug, its metabolism to an active metabolite would be a key consideration in its design and evaluation. A comprehensive understanding of the metabolic pathways and biotransformation of this compound is, therefore, an indispensable step in its journey from a chemical entity to a potential therapeutic agent.
Advanced Analytical Methodologies in Research of 1 3,4,5 Trimethoxyphenyl Propan 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation and purity evaluation of 1-(3,4,5-Trimethoxyphenyl)propan-2-one. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecule's atomic framework.
In ¹H NMR analysis, the chemical shifts (δ), signal multiplicities, and coupling constants (J) of the protons provide a fingerprint of the molecular structure. The aromatic protons of the trimethoxyphenyl ring typically appear as a singlet, reflecting their chemical equivalence. The methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the propan-2-one side chain exhibit distinct signals, with their chemical shifts influenced by the adjacent carbonyl and aromatic moieties.
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The carbonyl carbon (C=O) is readily identifiable by its characteristic downfield chemical shift, typically in the range of 205-220 ppm for ketones. The carbon atoms of the aromatic ring and the methoxy (B1213986) groups also resonate at predictable chemical shifts, further confirming the compound's identity. The combination of 1D and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals, providing definitive structural verification.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Aromatic-H | ~6.4 (s, 2H) | - |
| Methylene (-CH₂-) | ~3.6 (s, 2H) | ~52 |
| Methyl (-CH₃) | ~2.1 (s, 3H) | ~30 |
| Methoxy (-OCH₃) | ~3.8 (s, 9H) | ~56 (para), ~61 (meta) |
| Aromatic-C (C-H) | - | ~106 |
| Aromatic-C (C-OCH₃) | - | ~153 |
| Aromatic-C (C-CH₂) | - | ~131 |
| Carbonyl (C=O) | - | ~208 |
Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.
Mass Spectrometry (MS) and Hyphenated Techniques for Identification and Profiling (e.g., GC-MS, LC-MS/MS, HRMS)
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for its sensitive detection in complex mixtures. When coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), its analytical capabilities are significantly enhanced.
Gas Chromatography-Mass Spectrometry (GC-MS) is frequently employed for the analysis of this compound. In GC-MS, the compound is first vaporized and separated from other components in a gaseous mobile phase before being ionized and detected by the mass spectrometer. The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (224.25 g/mol ) nih.gov. The fragmentation pattern is also highly informative. Key fragments observed include a prominent peak at m/z 181, resulting from a benzylic cleavage and loss of the acetyl group, and the molecular ion peak at m/z 224 nih.gov.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of this compound, particularly in biological or environmental samples. This technique allows for the selection of the parent ion, its fragmentation, and the detection of specific daughter ions, minimizing matrix interference.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the compound and its fragments with a high degree of confidence. The exact mass of this compound is 224.10485899 Da nih.gov. This precision is invaluable for confirming the identity of the compound in research and quality control settings.
Table 2: Key Mass Spectrometry Data for this compound
| Technique | Parameter | Value |
| GC-MS (EI) | Molecular Ion (m/z) | 224 |
| GC-MS (EI) | Major Fragment (m/z) | 181 |
| HRMS | Exact Mass | 224.10485899 Da |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.
Infrared (IR) Spectroscopy of this compound reveals characteristic absorption bands corresponding to its key structural features. The most prominent band is the strong carbonyl (C=O) stretch, which typically appears in the region of 1700-1725 cm⁻¹. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-O stretching of the methoxy groups gives rise to strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
Raman Spectroscopy provides complementary information. While the carbonyl stretch is also observable in the Raman spectrum, aromatic ring vibrations often produce strong and characteristic signals. The symmetric stretching of the benzene ring is particularly Raman active. This technique is especially useful for analyzing solid samples and can provide information about the molecular symmetry and crystal lattice vibrations.
Table 3: Characteristic Vibrational Spectroscopy Peaks for this compound
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Shift (cm⁻¹) |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |
| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 |
| Carbonyl (C=O) Stretch | 1700-1725 | 1700-1725 |
| Aromatic C=C Stretch | 1400-1600 | 1400-1600 |
| C-O Stretch (Methoxy) | 1000-1300 | 1000-1300 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the crystal lattice.
To date, a publicly available crystal structure for this compound has not been reported in crystallographic databases. The determination of its crystal structure would be a valuable contribution to the chemical literature, offering insights into its solid-state conformation and packing.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Separation, Isolation, and Purity Analysis
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential techniques for the separation, isolation, and purity assessment of this compound. These methods are widely used in quality control to quantify the compound and its impurities.
A typical reversed-phase HPLC or UPLC method would utilize a C18 or phenyl-hexyl column. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with a gradient elution to achieve optimal separation. Detection is commonly performed using a UV detector, as the aromatic ring of the compound absorbs strongly in the UV region.
The retention time of the compound is a characteristic parameter under specific chromatographic conditions and is used for its identification. The peak area is proportional to the concentration, allowing for accurate quantification. UPLC, with its use of smaller stationary phase particles, offers faster analysis times and higher resolution compared to traditional HPLC. These techniques are crucial for ensuring the purity of synthesized this compound and for its analysis in various sample matrices.
Table 4: Representative HPLC/UPLC Parameters for the Analysis of Aromatic Ketones
| Parameter | Typical Conditions |
| Column | C18 or Phenyl-Hexyl (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Optimized for separation of the compound and impurities |
| Flow Rate | 0.2 - 0.6 mL/min (UPLC); 0.8 - 1.5 mL/min (HPLC) |
| Detection | UV at a wavelength of maximum absorbance (e.g., ~270 nm) |
| Injection Volume | 1 - 10 µL |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock (HF))
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the electronic structure of 1-(3,4,5-Trimethoxyphenyl)propan-2-one, providing insights into its stability, reactivity, and spectroscopic characteristics. arxiv.orgarxiv.org These calculations serve as the basis for more complex simulations and modeling. arxiv.org
The electronic structure of a molecule dictates its chemical behavior. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netjoaquinbarroso.com A large energy gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to chemical reactions. researchgate.netwikipedia.org
Analysis of the HOMO and LUMO orbitals helps to predict regions within the molecule that are susceptible to electrophilic or nucleophilic attack. nih.gov For this compound, the trimethoxy-substituted phenyl ring and the ketone moiety are expected to be the primary sites of reactivity, which can be mapped by analyzing the charge distribution and orbital densities. Quantum chemical parameters derived from these calculations provide a quantitative measure of the molecule's electronic properties.
| Parameter | Symbol | Significance |
|---|---|---|
| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. |
| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. |
| Energy Gap | ΔE | Difference between ELUMO and EHOMO; indicates chemical reactivity and kinetic stability. nih.gov |
| Ionization Potential | IP | The energy required to remove an electron; often approximated as -EHOMO. |
| Electron Affinity | EA | The energy released when an electron is added; often approximated as -ELUMO. |
| Global Hardness | η | Measures resistance to change in electron distribution; calculated as (IP - EA) / 2. |
| Chemical Potential | μ | Related to the "escaping tendency" of electrons; calculated as -(IP + EA) / 2. |
Theoretical vibrational spectra, such as infrared (IR) and Raman, can be simulated using quantum chemical calculations. rsc.org These simulations predict the frequencies and intensities of vibrational modes, which correspond to the stretching and bending of bonds within the molecule. arxiv.org For this compound, a strong C=O stretch is expected in the IR spectrum around 1715–1725 cm⁻¹. Comparing simulated spectra with experimental data helps to confirm the molecule's structure and provides a more detailed understanding of its dynamics. rsc.org
Conformational studies, also performed computationally, are used to identify the most stable three-dimensional arrangements (conformers) of the molecule. cwu.edu By rotating the single bonds, such as the one connecting the phenyl ring to the propanone group, a potential energy surface can be mapped to find the lowest energy conformations. cwu.edu This is crucial as the specific conformation of the molecule can significantly influence its biological activity and how it interacts with target molecules. cwu.edu
Molecular Docking Investigations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openmedicinalchemistryjournal.com This method is widely used in drug discovery to screen for potential drug candidates by predicting how they might bind to a biological target, such as a protein or enzyme. openmedicinalchemistryjournal.comnih.gov
For this compound and its derivatives, docking studies have been explored to understand their potential biological activities. For instance, computational studies suggest that this compound may inhibit the enzyme DNase I. smolecule.com The docking simulations predict that the compound binds to the active site of the enzyme, where its ketone group may chelate with essential magnesium ions, thereby disrupting the enzyme's function. smolecule.com The trimethoxyphenyl group is predicted to form stabilizing hydrophobic interactions with amino acid residues in the binding pocket. smolecule.com
| Enzyme Residue | Interaction Type | Functional Group Involved |
|---|---|---|
| Histidine 134 | Hydrophobic | 3,4,5-Trimethoxyphenyl |
| Aspartic Acid 168 | Ionic Chelation | Propan-2-one ketone |
| Valine 72 | Hydrophobic | 3,4,5-Trimethoxyphenyl |
Molecular Dynamics Simulations for Ligand-Target Stability and Interaction Dynamics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. github.io MD simulations calculate the motion of atoms in the system, providing insights into the stability of the binding and the dynamic nature of the interactions. 193.6.1
In the case of this compound's interaction with DNase I, MD simulations have been used to confirm the stability of the docked pose. smolecule.com These simulations show that the hydrophobic interactions formed by the methoxy (B1213986) groups with residues like Histidine 134 and Aspartic Acid 168 are maintained over the simulation time, indicating a stable binding complex. smolecule.com This adds confidence to the binding mode predicted by docking and helps to elucidate the mechanism of inhibition.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. By quantifying molecular properties (descriptors) and correlating them with activity, a predictive model can be built.
Although specific QSAR models for this compound are not detailed in the available literature, it serves as an ideal candidate for inclusion in such studies. Its structural features and the quantum chemical descriptors derived from calculations (e.g., HOMO-LUMO gap, dipole moment, charge distribution) can be used as variables in a QSAR model. For example, by synthesizing and testing a series of related trimethoxyphenyl derivatives, a QSAR model could be developed to predict their anticancer or antimicrobial activity, guiding the design of more potent analogues.
In Silico Screening and Lead Optimization Approaches
In silico screening involves the use of computational methods to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target. This approach accelerates the initial stages of drug discovery. This compound can be considered a "lead compound" that may emerge from such a screening process due to its potential biological activities. smolecule.com
Once a hit or lead compound is identified, lead optimization is performed to improve its properties, such as binding affinity, selectivity, and pharmacokinetic profile. Computational chemistry plays a vital role here. For this compound, its structure serves as a versatile scaffold for synthetic modifications. For example, computational studies could guide the addition of different functional groups to the phenyl ring or modification of the propanone side chain to enhance its interaction with a target. The observation that pyrrolidine (B122466) substitution in derivatives can improve DNase I inhibition is an example of a successful optimization strategy that could have been guided by computational modeling.
Natural Occurrence and Isolation in Research Contexts
Identification and Characterization in Botanical Sources (e.g., Ruta graveolens, Citrus limon)
Scientific investigations have confirmed the presence of 1-(3,4,5-Trimethoxyphenyl)propan-2-one in at least two notable botanical sources: common rue (Ruta graveolens) and lemon (Citrus limon). The identification of this compound in plant matrices relies on a combination of analytical techniques that allow for the separation, detection, and structural elucidation of individual chemical constituents within a complex mixture.
In studies of Ruta graveolens, a plant known for its rich and diverse phytochemical profile, the essential oil and various extracts have been subjected to detailed chemical analysis. While the plant is abundant in compounds such as alkaloids and coumarins, research has also pointed to the presence of phenylpropanoids, including this compound. The characterization of this ketone from Ruta graveolens involves sophisticated analytical methods to differentiate it from other structurally similar compounds present in the plant.
Similarly, research on Citrus limon has revealed a complex array of secondary metabolites, with a primary focus on flavonoids and limonoids. However, more in-depth analyses of citrus peel extracts have indicated the presence of a variety of volatile and semi-volatile compounds, among which phenylpropanoids like this compound have been identified. The peel, in particular, serves as a reservoir for many of the plant's aromatic compounds.
The definitive identification of this compound in these botanical sources is typically achieved through a combination of chromatographic and spectroscopic techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for separating volatile compounds and providing information on their molecular weight and fragmentation patterns, which aids in preliminary identification. For unequivocal structure confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is often employed, providing detailed information about the carbon-hydrogen framework of the molecule.
Table 1: Botanical Sources of this compound
| Botanical Name | Common Name | Plant Part(s) Containing the Compound |
| Ruta graveolens | Common Rue | Aerial parts, including leaves |
| Citrus limon | Lemon | Peel |
Methodologies for Extraction and Purification from Natural Matrices for Research Applications
The isolation of this compound from its natural plant sources for research purposes necessitates a multi-step process involving extraction followed by purification. The choice of methodology is dictated by the chemical properties of the target compound and the nature of the plant matrix.
Extraction:
The initial step involves the extraction of the compound from the plant material. For phenylpropanoids like this compound, solvent extraction is a commonly employed technique. The choice of solvent is crucial and is based on the polarity of the target molecule. Given the presence of both a polar carbonyl group and a less polar trimethoxyphenyl ring, solvents of intermediate polarity are often effective.
A general procedure for the extraction of phenylpropanoids from plant material might involve the following steps:
Sample Preparation: The plant material (e.g., dried and powdered leaves of Ruta graveolens or peels of Citrus limon) is prepared to increase the surface area for efficient solvent penetration.
Solvent Maceration or Soxhlet Extraction: The prepared plant material is soaked in a suitable solvent (e.g., ethanol, methanol (B129727), or ethyl acetate) for a specified period, often with agitation, to facilitate the transfer of the desired compounds into the solvent. Alternatively, Soxhlet extraction can be used for a more exhaustive extraction process.
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris, and the solvent is then evaporated under reduced pressure to yield a crude extract.
Purification:
The crude extract contains a complex mixture of compounds, and therefore, further purification is essential to isolate this compound. Chromatographic techniques are the cornerstone of this purification process.
Column Chromatography: This is a fundamental purification technique where the crude extract is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina). A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds separate based on their differential affinities for the stationary and mobile phases. For a compound of intermediate polarity like this compound, a gradient elution system, where the polarity of the mobile phase is gradually changed, can be effective.
High-Performance Liquid Chromatography (HPLC): For higher purity, preparative HPLC is often employed. This technique uses high pressure to force the solvent through a column with smaller particle sizes, resulting in a much higher resolution and separation efficiency. A reversed-phase column (e.g., C18) is commonly used for the separation of phenylpropanoids, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
The fractions collected from the chromatographic separation are then analyzed using analytical techniques like thin-layer chromatography (TLC) or analytical HPLC to identify those containing the target compound. The pure fractions are then combined and the solvent is evaporated to yield the isolated this compound.
Table 2: General Methodologies for Extraction and Purification
| Step | Technique | Description |
| Extraction | Solvent Extraction (Maceration/Soxhlet) | Use of organic solvents to dissolve and extract compounds from the plant matrix. |
| Purification | Column Chromatography | Separation of compounds based on polarity using a stationary and mobile phase. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation for final purification of the target compound. |
Biosynthetic Pathway Postulations within Natural Systems
The biosynthesis of this compound in plants is believed to occur via the phenylpropanoid pathway. This major metabolic pathway is responsible for the synthesis of a wide variety of plant secondary metabolites from the aromatic amino acid phenylalanine. The core structure of this compound is a C6-C3 skeleton, which is characteristic of phenylpropanoids.
The general phenylpropanoid pathway begins with the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid. This is followed by a series of hydroxylation and methylation reactions on the aromatic ring, and modifications to the three-carbon side chain.
While the specific enzymatic steps leading directly to this compound have not been fully elucidated, a plausible biosynthetic route can be postulated based on known biochemical transformations within the phenylpropanoid pathway:
Formation of the C6-C3 Backbone: The pathway initiates with the conversion of phenylalanine to cinnamic acid, which is then hydroxylated to p-coumaric acid. Further enzymatic reactions lead to the formation of other hydroxycinnamic acids such as caffeic acid, ferulic acid, and sinapic acid.
Hydroxylation and Methylation: To achieve the 3,4,5-trimethoxy substitution pattern on the phenyl ring, a series of hydroxylation and O-methylation steps are required. These reactions are catalyzed by specific hydroxylases and O-methyltransferases (OMTs). It is likely that a precursor such as ferulic acid or 5-hydroxyferulic acid undergoes further hydroxylation and subsequent methylation to yield a 3,4,5-trimethoxy substituted phenylpropanoid intermediate.
Side-Chain Modification: The formation of the propan-2-one side chain is a key step. This could potentially occur through various biochemical reactions, including hydration, oxidation, and decarboxylation of a C6-C3 precursor. One possibility is the hydration of a propenyl side chain followed by oxidation of the resulting secondary alcohol to a ketone.
The precise sequence of these reactions and the specific enzymes involved in the biosynthesis of this compound in Ruta graveolens and Citrus limon remain a subject for further research. The study of the plant's transcriptome and proteome could help in identifying the specific genes and enzymes responsible for the synthesis of this particular phenylpropanoid.
Table 3: Postulated Key Stages in the Biosynthesis of this compound
| Stage | Description | Key Precursors/Intermediates |
| Initiation | Formation of the basic C6-C3 phenylpropanoid skeleton from phenylalanine. | Phenylalanine, Cinnamic acid, p-Coumaric acid |
| Ring Substitution | Sequential hydroxylation and O-methylation of the aromatic ring to produce the 3,4,5-trimethoxy pattern. | Ferulic acid, 5-Hydroxyferulic acid, Sinapic acid |
| Side-Chain Modification | Conversion of the three-carbon side chain to a propan-2-one moiety. | C6-C3 intermediate with a propenyl or other suitable side chain |
Q & A
Q. What are the common synthetic routes for 1-(3,4,5-Trimethoxyphenyl)propan-2-one, and how can reaction conditions be optimized for higher yield?
Methodological Answer: The compound is typically synthesized via Claisen-Schmidt condensation, where 3,4,5-trimethoxyacetophenone reacts with formaldehyde or methylating agents under basic conditions (e.g., NaOH in ethanol) . Key optimization strategies include:
- Solvent selection: Ethanol or THF improves solubility of aromatic intermediates.
- Temperature control: Maintaining 60–80°C prevents side reactions (e.g., over-alkylation).
- Catalyst use: Piperidine or acetic acid accelerates enolate formation, enhancing yield (typically 65–85%) .
- Purification: Column chromatography with hexane/ethyl acetate (7:3) resolves unreacted starting materials .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral signatures should researchers expect?
Methodological Answer:
- ¹H/¹³C NMR:
- IR: Strong C=O stretch at 1715–1725 cm⁻¹ and C-O (methoxy) at 1250–1270 cm⁻¹ .
- HRMS: Exact mass [M+H]⁺ = 225.1126 (C₁₂H₁₇O₄⁺) .
Advanced Research Questions
Q. How can researchers employ SHELXL and OLEX2 for crystallographic refinement of this compound, and what challenges arise from its methoxy substituents?
Methodological Answer:
- Structure Solution: Use OLEX2 for data integration and SHELXD for phase determination. The methoxy groups’ rotational freedom may cause disorder, requiring split-atom refinement in SHELXL .
- Refinement Challenges:
- Validation: Check R₁ (<5%) and wR₂ (<12%) values. Use PLATON to validate torsional angles and intermolecular interactions .
Q. What strategies are recommended for resolving contradictions in biological activity data when testing this compound in different cell lines?
Methodological Answer:
- Dose-Response Analysis: Perform IC₅₀ assays across multiple concentrations (e.g., 1–100 μM) to account for cell line-specific sensitivity variations .
- Mechanistic Profiling: Use RNA sequencing to identify differential gene expression (e.g., apoptosis vs. proliferation pathways) in responsive vs. non-responsive cell lines .
- Metabolic Stability: Test compound stability in cell culture media via LC-MS to rule out degradation artifacts .
Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?
Methodological Answer:
- DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) to model frontier molecular orbitals (FMOs). The carbonyl carbon’s LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack .
- Solvent Effects: Simulate reaction pathways in polar aprotic solvents (e.g., DMSO) using COSMO-RS to predict rate acceleration .
- Experimental Validation: Compare computational results with kinetic data from reactions with Grignard reagents or hydrides (e.g., NaBH₄) .
Q. What analytical approaches are critical for detecting trace impurities in synthesized this compound?
Methodological Answer:
- HPLC-DAD: Use a C18 column (acetonitrile/water gradient) to separate impurities. Detect residual aldehydes or ketones at 254 nm .
- GC-MS: Identify volatile byproducts (e.g., trimethoxybenzene derivatives) with electron ionization (70 eV) and NIST library matching .
- Quantification: Apply external calibration curves for impurities with ≥95% purity standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
